molecular formula C11H17NO3S B604901 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide CAS No. 1094537-20-8

4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Cat. No. B604901
CAS RN: 1094537-20-8
M. Wt: 243.32g/mol
InChI Key: SHHNDPMSGIXMCO-UHFFFAOYSA-N
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Description

“4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1094537-20-8 . It is used in various fields of research, including life sciences and organic synthesis .


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide” can be represented by the InChI code: 1S/C11H17NO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3,(H2,12,13,14) . The molecular weight of this compound is 243.33 .


Physical And Chemical Properties Analysis

The compound “4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Synthesis and Anticancer Activity

Research conducted by Vellaiswamy and Ramaswamy (2017) focused on synthesizing new Co(II) complexes of sulfonamide derivatives, including those structurally related to 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide. These complexes exhibited fluorescence properties and were investigated for their anticancer activities against human breast cancer cell lines (MCF 7), showcasing the potential therapeutic applications of such compounds in oncology (Vellaiswamy & Ramaswamy, 2017).

Characterization and Chemical Properties

A study by Hayun et al. (2012) elaborated on the chemical synthesis and structural characterization of a closely related sulfonamide derivative. Their research provides valuable insights into the chemical behavior and properties of sulfonamide compounds, which could be instrumental in the development of new drugs and materials (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Molecular Structure Analysis

The molecular structure and properties of sulfonamide derivatives were further explored through synthesis and X-ray structural characterization. Research by Sarojini et al. (2012) on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide demonstrated the application of Density Functional Theory (DFT) for understanding the stability and electronic properties of sulfonamide compounds, which is crucial for designing molecules with desired chemical and physical properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Nonlinear Optical Studies

Shahid et al. (2018) investigated the nonlinear optical (NLO) properties of Sulfadiazine-Ortho-Vanillin Schiff base derivatives, showcasing how modifications in sulfonamide structures can significantly impact their NLO behavior. This research underscores the potential of sulfonamide derivatives in developing new materials for optical applications (Shahid, Salim, Khalid, Tahir, Khan, & Braga, 2018).

Safety and Hazards

The compound “4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-ethoxy-3-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHNDPMSGIXMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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